molecular formula C16H15N5O3 B4958703 6-AMINO-4-(2-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-(2-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4958703
M. Wt: 325.32 g/mol
InChI Key: QFDSVQRPGBAPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-(2-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is 325.11748936 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound 6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the L-type calcium channel . These channels play a crucial role in the contraction of smooth muscle cells, particularly in the cardiovascular system.

Mode of Action

The compound interacts with its target, the L-type calcium channel, by blocking it . This blockade prevents the influx of calcium ions into the cell, which is a necessary step for muscle contraction. As a result, the muscle cells relax .

Biochemical Pathways

The compound’s action on the L-type calcium channels affects the calcium signaling pathway . By blocking these channels, the compound disrupts the normal flow of calcium ions into the cell. This disruption can have downstream effects on various cellular processes that depend on calcium signaling, such as muscle contraction .

Result of Action

The primary result of the compound’s action is vasorelaxation . By blocking the L-type calcium channels, the compound causes the smooth muscle cells in the blood vessels to relax. This relaxation leads to a widening of the blood vessels, which can lower blood pressure. In fact, the compound has been shown to have significant antihypertensive activity, lowering both systolic and diastolic blood pressure in spontaneously hypertensive rats .

Future Directions

The future directions for this compound could involve further exploration of its medicinal and pharmaceutical applications, given its wide range of biological activities . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

Properties

IUPAC Name

6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-2-5-11-14-13(9-6-3-4-7-12(9)21(22)23)10(8-17)15(18)24-16(14)20-19-11/h3-4,6-7,13H,2,5,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSVQRPGBAPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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